FD&C yellow 6

Beschreibung

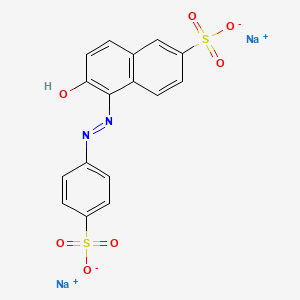

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

disodium;6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O7S2.2Na/c19-15-8-1-10-9-13(27(23,24)25)6-7-14(10)16(15)18-17-11-2-4-12(5-3-11)26(20,21)22;;/h1-9,19H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQPTROHQCGFEF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2Na2O7S2 | |

| Record name | SUNSET YELLOW FCF | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021456 | |

| Record name | FD&C Yellow 6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reddish-yellow to reddish-brown powder or solid. (NTP, 1992), Fd & c yellow no. 6 appears as orange-red crystals or a red powder. (NTP, 1992), Orange-red powder or granules, Red-orange crystals or red powder; [CAMEO], Reddish-yellow to reddish-brown solid; [CAMEO] Reddish-yellow odorless powder; [MSDSonline] | |

| Record name | DIRECT YELLOW 11 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20308 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FD & C YELLOW NO. 6 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20404 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUNSET YELLOW FCF | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | FD&C yellow 6 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1967 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | C.I. Direct Yellow 11 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4088 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 73 °F (NTP, 1992), 50 to 100 mg/mL at 75 °F (NTP, 1992), Solubility at 25 °C: 20.0 g/100 mL in glycerol, 2.2 g/100 mL in propylene glycol, Slightly soluble in ethanol; reddish-orange solution in concentrated sulfuric acid, changing to yellow in dilution, In water, 19.0 g/100 mL at 25 °C (1.9X10+5 mg/L) | |

| Record name | DIRECT YELLOW 11 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20308 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FD & C YELLOW NO. 6 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20404 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. FOOD YELLOW 3 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.43X10-22 mm Hg at 25 °C (estimated) | |

| Record name | C.I. FOOD YELLOW 3 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orange-red crystals, Orange powder | |

CAS No. |

1325-37-7, 2783-94-0 | |

| Record name | DIRECT YELLOW 11 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20308 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FD & C YELLOW NO. 6 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20404 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. Direct Yellow 11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001325377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Food Yellow 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002783940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Direct Yellow 11 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | FD&C Yellow 6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 6-hydroxy-5-[(4-sulphonatophenyl)azo]naphthalene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonic acid, 2-methyl-5-nitro-, alkaline condition products | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FD&C YELLOW NO. 6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H77VEI93A8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. FOOD YELLOW 3 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | C.I. DIRECT YELLOW 11 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5525 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes without melting at 734 °F (NTP, 1992), Decomposes without melting when heated to 390 °C | |

| Record name | FD & C YELLOW NO. 6 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20404 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. FOOD YELLOW 3 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Toxicological Assessment and Health Implications

Mechanisms of Toxicity and Adverse Biological Effects

The toxicity of Sunset Yellow FCF is primarily linked to its metabolic breakdown and the subsequent generation of reactive molecules that can interact with cellular components.

Metabolic Pathways and Biotransformation

The biotransformation of Sunset Yellow FCF is a critical factor in its toxicological profile, involving enzymatic and microbial actions in the body.

Azo dyes like Sunset Yellow FCF can be metabolized by microsomal and cytosolic reductases present in the liver and other tissues. ums.edu.mybund.de These enzymes play a role in the reductive cleavage of the azo bond (–N=N–), a key step in the metabolism of this class of compounds. ums.edu.mybund.de This process breaks the molecule into smaller aromatic amines. ums.edu.mybund.de While the liver's enzymatic system contributes to this metabolism, the intestinal microflora is considered to play a more significant role in the initial breakdown of azo dyes. bund.deinchem.org

The primary site for the metabolism of Sunset Yellow FCF is the gastrointestinal tract, where anaerobic microorganisms play a crucial role. ums.edu.myinchem.org Gut bacteria possess azoreductase enzymes that efficiently cleave the azo linkage of the dye. ums.edu.myinchem.org This microbial metabolism results in the formation of aromatic amines. ums.edu.myprobiologists.com Studies have identified specific human gut bacterial strains with strong azoreductase activity against azo dyes, including Sunset Yellow FCF. kingston.ac.uk This metabolic action by the gut microbiota can lead to the production of metabolites with potential toxic effects. probiologists.com The composition of the gut microbiota can be altered by the chronic administration of Sunset Yellow, leading to a decrease in species richness and diversity. probiologists.com

The breakdown of Sunset Yellow FCF, whether by tissue reductases or gut microorganisms, leads to the formation of aromatic amines. ums.edu.mynexusacademicpublishers.comnih.gov Specifically, the metabolism of Sunset Yellow FCF results in metabolites such as sulfanilic acid and 1-amino-2-naphthol-6-sulfonic acid. inchem.org The formation of these aromatic amines is a concern as some are known carcinogens. ums.edu.myresearchgate.net Concurrently, the metabolic process can lead to the generation of free oxygen radicals. nexusacademicpublishers.comnih.gov The azo linkage is a labile part of the molecule that can be enzymatically broken, liberating free radicals and forming stable aromatic amines. nexusacademicpublishers.com

The generation of free radicals during the metabolism of Sunset Yellow FCF can lead to oxidative stress. nexusacademicpublishers.comnih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them with antioxidants. ums.edu.my This can disrupt intestinal epithelial homeostasis and cause inflammation. nih.gov Studies have shown that exposure to Sunset Yellow FCF can lead to an increase in markers of oxidative stress, such as malondialdehyde (MDA), and a decrease in the levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH). mdpi.comresearchgate.netekb.eg This oxidative damage can affect various organs, including the liver and kidneys. mdpi.commdpi.com

Genotoxicity and Mutagenicity Studies

The potential for Sunset Yellow FCF to cause genetic damage has been investigated in a variety of test systems, with some conflicting results.

Some studies have indicated that Sunset Yellow FCF does not exhibit genotoxic effects. For instance, it was found to be non-mutagenic in several strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1538), both with and without metabolic activation. inchem.orghpa.gov.tw It also did not show mutagenic activity in cultures of Escherichia coli. inchem.orghpa.gov.tw Additionally, a study in mice using the gut micronucleus assay did not find a genotoxic effect at high doses. researchgate.net

Conversely, other research suggests a potential for genotoxicity. A study on human blood lymphocytes reported that Sunset Yellow FCF increased the frequency of micronuclei and decreased the mitotic index, indicating cytotoxic and genotoxic potential. nih.goveco-vector.com Another study using human lymphocyte cultures found that higher concentrations of Sunset Yellow induced a significant increase in cells with chromosome aberrations and micronuclei. cellmolbiol.org In plant bioassays, Sunset Yellow has been shown to induce chromosomal aberrations in the root cells of Brassica campestris and has been linked to ROS-induced oxidative DNA damage at higher concentrations in Zea mays. tandfonline.comnih.gov An in vivo micronucleus test on mouse bone marrow cells showed a significant increase in the frequency of polychromatophilic erythrocytes with micronuclei at the maximum tested dose. researchgate.netrjsocmed.comrjhas.ru

Interactive Data Table: Summary of Genotoxicity Studies on Sunset Yellow FCF

| Test System | Organism | Endpoint Assessed | Result | Citation |

| Bacterial Reverse Mutation Assay | Salmonella typhimurium (TA98, TA100, TA1535, TA1538) | Gene Mutation | Negative | inchem.org, hpa.gov.tw |

| Bacterial Assay | Escherichia coli | Mutagenicity | Negative | inchem.org, hpa.gov.tw |

| In vivo Micronucleus Assay | Mouse (Swiss) | Micronucleated Colonic Cells | Negative | researchgate.net |

| In vitro Human Lymphocyte Culture | Human | Micronucleus Frequency, Mitotic Index | Positive (Genotoxic & Cytotoxic) | nih.gov, eco-vector.com |

| In vitro Human Lymphocyte Culture | Human | Chromosome Aberrations, Micronuclei | Positive (Clastogenic) | cellmolbiol.org |

| Plant Bioassay | Brassica campestris | Chromosomal Aberrations | Positive (Genotoxic & Cytotoxic) | nih.gov |

| Plant Bioassay | Zea mays | DNA Damage | Positive (Genotoxic) | tandfonline.com |

| In vivo Micronucleus Assay | Mouse (CBA x C57Bl6/j) | Micronucleated Polychromatophilic Erythrocytes | Positive (at high dose) | researchgate.net, rjsocmed.com, rjhas.ru |

Induction of DNA Damage In Vivo and In Vitro

Investigations into the genotoxic potential of Sunset Yellow FCF have yielded varied results across different models. In vitro studies using human peripheral lymphocytes have demonstrated that Sunset Yellow FCF can induce chromosomal damage. amazonaws.com Specifically, concentrations of 4 and 8 mM were found to significantly elevate the frequency of cells with chromosome aberrations. mdpi.comcellmolbiol.org Another study observed that while lower concentrations (50 and 100 μg/mL) did not significantly affect sperm DNA, a higher concentration of 200 μg/mL led to a notable increase in tailed DNA, indicating a potential mutagenic effect. mdpi.com

In vivo, the results are less consistent. One study reported that Sunset Yellow FCF did not induce DNA damage in eight different mouse organs, including the glandular stomach and colon, when assessed via the comet assay after a single oral administration. academicjournals.org However, other research has shown that azo dyes, including Sunset Yellow FCF, are capable of inducing DNA damage both in vivo and in vitro. ums.edu.my For instance, studies on chick embryos revealed that Sunset Yellow FCF increased the level of DNA damage in the liver and kidneys. researchgate.netresearchgate.net

Chromosomal Aberrations in Bone Marrow Cells and Spermatocytes

The effect of Sunset Yellow FCF on chromosomes has been a key area of toxicological research, with studies showing significant effects in both somatic and germ cells. Research has demonstrated that single or repeated oral treatments with Sunset Yellow FCF can lead to significant chromosomal aberrations in the bone marrow cells and spermatocytes of mice. ums.edu.myresearchgate.net One study specifically highlighted that mice exposed to the dye showed an increased frequency of chromosomal aberrations in both somatic (bone-marrow) and germ (spermatocytes) cells. researchgate.netyuobserver.org Another investigation reported that a mixture containing Sunset Yellow FCF resulted in structural chromosomal abnormalities in rats, including fragmentation, ring chromosomes, and chromatid breakage. amazonaws.com

In contrast, some studies did not find a significant increase in chromosomal damage. For example, one in vivo micronucleus test in mice did not show a significant increase in the frequency of micronucleated polychromatic erythrocytes in bone marrow. researchgate.net

Table 1: Summary of Studies on Chromosomal Aberrations Induced by Sunset Yellow FCF This table is interactive. Users can sort and filter the data.

| Test System | Cell Type | Outcome | Reference |

|---|---|---|---|

| Mouse | Bone Marrow Cells | Increased chromosomal aberrations | ums.edu.myresearchgate.netyuobserver.org |

| Mouse | Spermatocytes | Increased chromosomal aberrations | ums.edu.myresearchgate.netyuobserver.org |

| Rat | Bone Marrow Cells | Increased structural abnormalities (in a mixture) | amazonaws.com |

| Mouse | Bone Marrow Cells | No significant increase in micronuclei | researchgate.net |

Contradictory Findings on Genotoxicity

The scientific literature presents conflicting evidence regarding the genotoxicity of Sunset Yellow FCF. austinpublishinggroup.com Several studies have reported positive genotoxic effects. For example, it has been described as genotoxic and cytotoxic in human lymphocytes. cellmolbiol.org Research in mice indicated genotoxic effects through increased sister chromatid exchanges and chromosomal aberrations in bone marrow and germ cells. researchgate.netyuobserver.org Furthermore, a slight genotoxic effect was noted in one review. usamvcluj.ro

Conversely, a substantial body of evidence suggests a lack of genotoxic activity. Early reports indicated that Sunset Yellow FCF was not mutagenic in E. coli or various Salmonella typhimurium strains. academicjournals.orghpa.gov.tw More recent in vivo studies using the comet assay in mice found no DNA damage across eight organs, and the gut micronucleus assay in mice also yielded negative results. academicjournals.org The European Food Safety Authority (EFSA) has also stated that Sunset Yellow FCF is not a genotoxic concern. austinpublishinggroup.com Western studies have generally found little evidence of significant genotoxic potential in various assays. hpa.gov.tw These discrepancies highlight the complexity of genotoxicity assessment and may be influenced by factors such as the test system, dosage, and purity of the compound. austinpublishinggroup.comhpa.gov.tw

Mutagenic Effect on Human Germ Cells

The potential for Sunset Yellow FCF to induce mutations in human reproductive cells is a significant health consideration. A study involving the direct incubation of human germ cells with Sunset Yellow FCF found a potential mutagenic effect. mdpi.comfoodtimes.eu While lower concentrations did not have a significant impact, a concentration of 200 μg/mL resulted in a significant increase in the percentage of tailed DNA in sperm, which is an indicator of DNA damage. mdpi.com Another study also noted that some food additives have been shown to cause DNA damage in vitro in human germ cells. researchgate.net However, a study in male rats exposed to high doses of the dye for 28 days found that sperm quality was not affected. mdpi.com

Carcinogenic Potential

Association with Aromatic Amines and Carcinogenesis

Sunset Yellow FCF is a monoazo dye that can be broken down into aromatic amines, which are compounds that have been associated with carcinogenesis. ums.edu.myusamvcluj.ro The metabolism of Sunset Yellow FCF, particularly through the action of intestinal microorganisms, involves the cleavage of the azo bond (–N=N–), leading to the formation of metabolites such as sulfanilic acid and 1-amino-2-naphthol-6-sulfonic acid. usamvcluj.rofrontierspartnerships.orginchem.org The concern is that these resulting aromatic amines could pose a genotoxic or carcinogenic risk. ums.edu.myusamvcluj.ro It has also been noted that Sunset Yellow FCF may contain residues of potentially carcinogenic substances like benzidine (B372746) and 4-aminobiphenyl (B23562) at low levels considered to be safe. usamvcluj.ro

Studies on Tumor Incidence in Animal Models

Multiple long-term carcinogenicity studies have been conducted on Sunset Yellow FCF in animal models, primarily mice and rats. The general consensus from these studies is that the dye does not exhibit carcinogenic effects. usamvcluj.ro Long-term studies in mice, with administration of the dye in their diet for up to 80 weeks, reported no significant difference in tumor incidence compared to control groups. academicjournals.orghpa.gov.tw Similarly, long-term studies in rats have not detected any carcinogenic effects. academicjournals.org A carcinogenesis bioassay conducted by the National Toxicology Program found no clear evidence of carcinogenicity in F344 rats or B6C3F1 mice. nih.gov While one study noted a significantly higher incidence of hepatocellular carcinomas in low-dose male mice, this was not observed in high-dose males, and the finding was considered inconclusive. nih.gov The International Agency for Research on Cancer (IARC) evaluated the data and concluded there was no evidence of carcinogenicity in mice and that tests in rats gave negative results, though some experiments were inadequately reported. inchem.org

Table 2: Summary of Carcinogenicity Bioassays of Sunset Yellow FCF This table is interactive. Users can sort and filter the data.

| Animal Model | Route of Administration | Outcome | Reference |

|---|---|---|---|

| Mice | Oral (diet) | No significant increase in tumor incidence | academicjournals.orghpa.gov.tw |

| Rats | Oral (diet) | No carcinogenic effects detected | academicjournals.org |

| F344 Rats | Oral (diet) | No clear evidence of carcinogenicity | nih.gov |

| B6C3F1 Mice | Oral (diet) | No clear evidence of carcinogenicity | nih.gov |

| Rats | Subcutaneous injection | No local or distant tumors | inchem.org |

Neurological and Behavioral Impacts

Sunset Yellow FCF has been frequently implicated in the debate concerning the effect of artificial food colorings on childhood behavior, specifically its association with Attention Deficit Hyperactivity Disorder (ADHD). wikipedia.org A landmark 2007 study by researchers at Southampton University suggested a possible link between the consumption of mixtures of certain artificial food colors, including Sunset Yellow FCF, and increased hyperactivity in children from the general population. webmd.comeuropa.eu This study involved giving 3-year-old and 8- to 9-year-old children drinks containing mixes of artificial colors and the preservative sodium benzoate (B1203000). webmd.com The researchers concluded that these mixtures resulted in increased hyperactivity. webmd.com

These findings prompted regulatory action in Europe. The UK's Food Standards Agency called for a voluntary phase-out of six food colors, including Sunset Yellow FCF, by manufacturers. wikipedia.org Subsequently, the European Union mandated that foods containing these specified colors must carry a warning label stating they "may have an adverse effect on activity and attention in children". wikipedia.org

However, the scientific evidence is not considered conclusive by all regulatory bodies. The European Food Safety Authority (EFSA), upon re-evaluating the data, determined that the available scientific evidence did not substantiate a direct link between the color additives and behavioral effects. wikipedia.org To date, there is no conclusive evidence to show that food coloring causes ADHD, though some studies suggest an association and that it may exacerbate symptoms in a subset of children who are sensitive to the dyes. webmd.com

Animal studies have indicated that Sunset Yellow FCF can induce histopathological changes in brain tissue. Research on rats has demonstrated that the dye may cause damage to various brain sub-regions, including the frontal cortex, cerebellum, and hippocampus. nih.gov Post-weaning exposure in rats to high doses of Sunset Yellow FCF was shown to cause a reduction in the total volume of the medial prefrontal cortex, particularly the anterior cingulate cortex region, along with a significant loss of neurons and glial cells. ekb.eg

Other observed histopathological effects in the brains of treated animals include the aggregation of mononuclear cells and severe dilation and congestion of meningeal blood vessels. brieflands.com Studies have also reported neuronal degeneration in the hippocampus and focal encephalomalacia (softening of brain tissue) and gliosis (a reaction to neural injury) in the cerebral striatum of rats administered the dye. sapub.org Exposure to Sunset Yellow FCF has also been linked to increased oxidative stress in brain tissue, evidenced by a significant increase in lipid peroxide levels and altered activity of antioxidant enzymes. nih.gov These findings suggest that the dye may adversely affect brain tissue by causing structural damage and inducing oxidative stress. nih.govbrieflands.com

Table 3: Summary of Histopathological Effects on Brain Tissue

| Animal Model | Brain Region(s) Affected | Observed Histopathological Changes | Reference |

|---|---|---|---|

| Rats | Medial Prefrontal Cortex (mPFC) | Reduced total volume, loss of neurons (32%) and glial cells (37%). | ekb.eg |

| Rats/Mice | General Brain Tissue | Mononuclear cell aggregation, severe dilation and congestion of meningeal blood vessels, proliferation of astrocytes and gliosis. | cabidigitallibrary.orgbrieflands.com |

| Rats | Hippocampus, Cerebral Striatum | Neuronal degeneration, focal encephalomalacia, gliosis, eosinophilic plagues. | sapub.org |

| Rats (Wistar) | Frontal Cortex, Cerebellum, Hippocampus | Increased lipid peroxidation, altered antioxidant enzyme activity, histopathological damage. | nih.gov |

| Rats | Hippocampus (CA1 and DG subregions) | Significant neuronal loss, decreased volume, increased malondialdehyde (MDA) levels. | nih.gov |

Hyperactivity in Children

Research has explored a potential link between the consumption of certain artificial food colors, including Sunset Yellow FCF, and hyperactivity in children. www.nhs.uk A notable study conducted by researchers at Southampton University in the UK investigated the effects of mixtures of food colors and the preservative sodium benzoate on children's behavior. europa.eucfs.gov.hk The study involved giving drinks containing different mixtures of artificial colors to a group of three-year-old children and a group of eight- to nine-year-olds. cfs.gov.hk The results suggested that exposure to these food color mixtures could lead to increased hyperactivity in children from the general population. europa.eucfs.gov.hkwebmd.com

The six food colors most closely associated with hyperactivity in this research were Sunset Yellow FCF (E110), Tartrazine (B75150) (E102), Quinoline Yellow (E104), Carmoisine (E122), Ponceau 4R (E124), and Allura Red (E129). www.nhs.uk The European Food Safety Authority (EFSA) evaluated the Southampton study and concluded that it provided limited evidence that the mixtures of additives had a small effect on the activity and attention of some children. europa.eu However, the effects were not consistent across the two age groups or the two mixtures used. europa.eu It is important to note that hyperactivity is a complex condition with multiple contributing factors, including genetics, and food colors are likely only a small part of the issue. www.nhs.ukcfs.gov.hk

One study suggested a possible mechanism involving zinc, where hyperactive children who consumed tartrazine and sunset yellow showed a significant increase in urinary zinc excretion, suggesting zinc wasting. nih.gov

Gastrointestinal and Organ-Specific Toxicity

Histopathological Changes in Stomach and Small Intestine

Studies in animal models have revealed that Sunset Yellow FCF can induce histopathological changes in the stomach and small intestine. In mice, oral administration of the dye has been associated with necrotic areas and hemorrhage among epithelial cells in the stomach. researchgate.netnih.gov In the small intestine, findings include ruptures, fractures, and hemorrhage. researchgate.netnih.gov Other observed changes in the small intestine of rats include severe fibrosis and mononuclear cell infiltrations of the mucosa, leading to damage of the mucosal glands. cabidigitallibrary.org One study noted hyperplasia of the mucosa and hyperkeratosis in the stomach of animals treated with Sunset Yellow. cabidigitallibrary.org Another study in rats reported ulcerative lesions and hemorrhage on the gastric mucosa. cabidigitallibrary.org

Oxidative Stress in Liver and Kidneys

Sunset Yellow FCF has been shown to induce oxidative stress in the liver and kidneys of animal models. Research indicates that exposure to the dye can lead to an increase in malondialdehyde (MDA), a marker of lipid peroxidation, in both liver and kidney tissues. ekb.eg Concurrently, a significant decrease in the activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX), as well as reduced glutathione (GSH) levels, has been observed in the liver and kidneys of rats treated with high doses of Sunset Yellow. ekb.eg

Histopathological examinations have revealed corresponding damage in these organs. In the liver, observed changes include congested blood vessels, thickened bile duct walls, pyknosis (nuclear condensation), and cellular infiltration. ekb.eg Kidney tissues have shown blood congestion, hypercellularity of the glomeruli, and a narrowing of the urinary space. ekb.eg Studies on chick embryos also reported necrosis of some hepatocytes, cytoplasmic degenerations, and inflammatory cell infiltration in the liver, as well as degenerated or destructed renal cortex structures and necrosis in the kidney. nih.gov Another study in rats found that Sunset Yellow administration led to a decrease in Bcl2 expression and an increase in COX2 expression, suggesting oxidative stress-mediated renal and hepatic toxicity. mdpi.comresearchgate.net

Effects on Hematology and Serology

Exposure to Sunset Yellow FCF has been linked to alterations in hematological and serological parameters in animal studies. In albino mice, excessive consumption of Sunset Yellow was reported to affect body weight, hematology, and serology. ums.edu.myresearchgate.net A study on rats exposed to a combination of Sunset Yellow and sodium benzoate for 12 weeks showed a concentration-dependent decrease in hemoglobin, red blood cell count, and white blood cell count. mdpi.com

Serological studies have also indicated potential toxic effects. A study on a blend of Sunset Yellow, Metanil Yellow, and Tartrazine in rats showed a decrease in total protein and albumin, and an increase in alkaline phosphatase, SGPT, and total bilirubin. researchgate.net Another study investigating Sunset Yellow alone in rats reported an increase in biochemical markers of hepatic and renal function, including AST, ALT, urea, uric acid, and creatinine. ekb.eg

Potential for Intestinal Inflammation

Research suggests that Sunset Yellow FCF may contribute to intestinal inflammation. foodtimes.eu In a mouse model of dextran (B179266) sulfate (B86663) sodium-induced intestinal inflammation, treatment with Sunset Yellow was found to exacerbate the condition. mdpi.com Studies have also indicated that the dye can have a damaging effect on the mucous membrane of the small intestine, which could potentially lead to inflammation. food-detektiv.de Furthermore, administration of Sunset Yellow to rats has been shown to activate an inflammatory inflammasome cascade, leading to the maturation of pro-inflammatory cytokines IL-1β and IL-18. nih.gov This process, known as pyroptosis, is a form of programmed cell death elicited by proinflammatory signals and has been associated with the death of intestinal epithelial cells in rats treated with the dye. probiologists.com

Disruption of Intestinal Signaling Interactions

Sunset Yellow FCF may disrupt normal intestinal signaling pathways. It has been reported to exert an antagonistic effect on the glucagon-like peptide-1 (GLP-1) receptor, a peptide hormone involved in various metabolic processes. nih.govmdpi.com Chronic consumption of the dye in rats has been shown to perturb the composition of the gut microbiota, leading to dysbiosis. nih.govresearchgate.net This dysbiosis can disrupt gut integrity by altering the jejunal adherens junction complex E-cadherin/β-catenin and decreasing Trefoil Factor (TFF)-3, a protein involved in mucosal repair. nih.gov The altered gut microbiota can also lead to an increase in serum levels of lipopolysaccharide (LPS), which can trigger inflammatory responses. nih.govmdpi.com

Toxicological Interactions with Other Compounds

Combined Effects with Sodium Benzoate

The co-administration of Sunset Yellow FCF and sodium benzoate, a common food preservative, has been the subject of several toxicological studies. Research indicates that the combination of these two additives may lead to enhanced adverse effects compared to the individual compounds.

In vivo studies on rats have demonstrated that combined exposure to Sunset Yellow FCF and sodium benzoate can induce genotoxic effects. researchgate.netnih.gov A study involving female rats administered various combinations of Sunset Yellow FCF and sodium benzoate for 12 weeks revealed a concentration-dependent increase in DNA damage in liver cells. researchgate.netnih.gov The highest tested doses of 200 mg/kg body weight (bw) of Sunset Yellow FCF and 750 mg/kg bw of sodium benzoate resulted in the most significant chromosomal abnormalities, including fragmentation, breaks, and ring formations. researchgate.netnih.gov Furthermore, this combination led to an abnormal distribution of serum proteins. researchgate.netnih.gov

Hematological parameters have also been shown to be affected. Guinea pigs and rats exposed to a mixture of Sunset Yellow FCF and sodium benzoate exhibited a decrease in hemoglobin, as well as red and white blood cell counts. foodtimes.eumdpi.com These effects were observed even at concentrations close to the acceptable daily intake (ADI) levels, specifically 5 mg/kg bw for Sunset Yellow FCF and 10 mg/kg bw for sodium benzoate. mdpi.com

The "Southampton study" commissioned by the UK's Food Standards Agency investigated the effects of a mixture of food dyes, including Sunset Yellow FCF, and sodium benzoate on children. The study suggested a link between the consumption of these mixtures and increased hyperactivity in children. slu.senih.gov

Table 1: Summary of Genotoxic Effects of Sunset Yellow FCF and Sodium Benzoate in Female Rats Data sourced from a 12-week in vivo study. researchgate.netnih.gov

| Group | Sunset Yellow FCF (mg/kg bw) | Sodium Benzoate (mg/kg bw) | Observed Genotoxic Effects |

| Control | 0 | 0 | No significant abnormalities |

| 2 | 5 | 10 | Increase in DNA damage |

| 3 | 5 | 100 | Increase in DNA damage |

| 4 | 50 | 100 | Increase in DNA damage |

| 5 | 50 | 10 | Increase in DNA damage |

| 6 | 200 | 750 | Highest percentage of chromosomal abnormalities (fragmentation, breaks, ring chromosome) |

| 7 | 20 | 75 | Increase in DNA damage |

Interactions with Other Synthetic Dyes (e.g., Tartrazine, Allura Red AC)

The interaction of Sunset Yellow FCF with other synthetic dyes, such as Tartrazine (E102) and Allura Red AC (E129), is a key area of toxicological assessment, as these colorants are often used in combination in food products.

Research has pointed to potential synergistic adverse effects when these dyes are consumed together. One report indicated that a combination of Allura Red AC, Amaranth, Sunset Yellow FCF, Ponceau 4R, and Tartrazine could be associated with chronic urticaria or angioedema in patients. ums.edu.my Another study suggested that a mixture of Sunset Yellow, Tartrazine, Carmoisine, and Ponceau 4R was associated with increased hyperactivity in children. oup.com

Studies on rats have explored the effects of dye mixtures on various organs. For instance, no histopathological effects were observed in the stomach or small intestine of rats fed a mix of Sunset Yellow, Tartrazine, and Amaranth for 64 weeks. nih.gov However, other research has highlighted the potential for combined toxicity. For example, the co-administration of Sunset Yellow and Allura Red has been shown to induce oxidative stress-mediated renal and hepatic toxicity in male rats. nih.govusamvcluj.ro

The European Food Safety Authority (EFSA) has acknowledged the need for further research on the genotoxicity of several azo dyes, including Sunset Yellow FCF, Tartrazine, and Allura Red AC, prompting further studies in this area. iacmcolor.org

Modifying Effects of Antioxidants (e.g., Selenium, Vitamins A, C, E)

The potential for antioxidants to mitigate the toxic effects of Sunset Yellow FCF has been investigated, with promising results. A combination of selenium and vitamins A, C, and E has been shown to have a protective role against the genotoxicity induced by this synthetic dye. hpa.gov.twresearchgate.netnih.gov

In a study on male mice, the administration of Sunset Yellow FCF was found to have genotoxic effects, as indicated by an increased frequency of sister chromatid exchanges and chromosomal aberrations in both somatic and germ cells, as well as an increase in morphological sperm abnormalities and DNA fragmentation. hpa.gov.twresearchgate.netnih.gov However, the oral administration of a supplement containing selenium and vitamins A, C, and E significantly reduced these genotoxic effects. hpa.gov.twresearchgate.netnih.gov This suggests that antioxidants may act as chemopreventive agents against the cellular damage caused by Sunset Yellow FCF. hpa.gov.twresearchgate.net

The protective mechanism is likely related to the ability of these antioxidants to counteract the oxidative stress induced by Sunset Yellow FCF and its metabolites. nih.gov

Analytical Methodologies for Sunset Yellow Fcf Quantification and Detection

Chromatographic Techniques

Chromatography stands as a highly effective and suitable method for identifying and quantifying synthetic dyes like Sunset Yellow FCF in various food and beverage samples. ums.edu.my This technique separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. ums.edu.my The most commonly utilized chromatographic methods for Sunset Yellow FCF analysis are High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC). ums.edu.my

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely adopted technique for the determination of synthetic food dyes due to its commendable repeatability and sensitivity, particularly when paired with traditional UV-Vis detection. ums.edu.my It is a cornerstone for the analysis of food colorants, though method development can sometimes be time-consuming. ums.edu.my The fundamental principle of HPLC quantification involves measuring the chromatographic peak area and correlating it to the dye's concentration via a calibration graph. ums.edu.my

HPLC coupled with a UV-Vis or a Diode Array Detector (DAD) is a frequently used configuration for the analysis of Sunset Yellow FCF. ums.edu.my This method leverages the dye's ability to absorb light in the ultraviolet-visible spectrum. The maximum absorption for Sunset Yellow FCF is pH-dependent, occurring at approximately 480 nm at pH 1 and 443 nm at pH 13, with a shoulder at 500 nm. wikipedia.org In practice, detection is often carried out at specific wavelengths, such as 484 nm, to ensure selectivity. jfda-online.com The selection of an appropriate detection wavelength is critical for accurate quantification, especially in complex matrices. cabidigitallibrary.org

Several studies have demonstrated the successful application of HPLC with UV-Vis detection for the simultaneous determination of Sunset Yellow FCF and other synthetic dyes in various products. sigmaaldrich.cnscirp.org For instance, a method was developed for the concurrent analysis of Tartrazine (B75150) and Sunset Yellow in soft drinks, with detection limits of 0.03 µg/mL for both dyes. scirp.org Another study optimized a method for analyzing seven synthetic dyes, including Sunset Yellow FCF, in foodstuffs and soft drinks, achieving detection limits between 1.92 and 3.38 µg/L. jfda-online.com

Interactive Table: HPLC-UV-Vis Methods for Sunset Yellow FCF Analysis

| Study Focus | Matrix | Detection Wavelength (nm) | Limit of Detection (LOD) | Reference |

| Simultaneous analysis of Tartrazine and Sunset Yellow | Soft Drinks | 470 | 0.03 µg/mL | scirp.org |

| Determination of seven synthetic dyes | Foodstuffs and Soft Drinks | 484 | 1.92-3.38 µg/L (range for all dyes) | jfda-online.com |

| Simultaneous analysis of Sunset Yellow and Carmoisine | Orange Flavored Soft Drinks | 500 | 0.1 mg/L | iosrjournals.orgresearchgate.net |

| Analysis of dyes in energy drinks | Monster Energy Drinks | 400 | Not Specified | sielc.com |

| Analysis of dyes in surface and wastewater | Water Samples | 484 | 5.5 µg/L (LOQ) | revistadechimie.ro |

For enhanced sensitivity and confirmatory analysis, HPLC is often coupled with tandem mass spectrometry (HPLC-MS/MS). nih.gov This technique provides high selectivity and accuracy by identifying compounds based on their mass-to-charge ratio. nih.govcabidigitallibrary.org The ESI (electrospray ionization) source is commonly used, and for Sunset Yellow FCF, analysis is typically performed in the negative ionization mode, where the most abundant ion is [M–H]¯. cabidigitallibrary.org

HPLC-MS/MS methods have been successfully validated for the determination of Sunset Yellow FCF in various complex matrices. nih.goveuropa.eu For example, a method for the simultaneous determination of seven synthetic dyes in animal feed and meat reported a limit of detection for Sunset Yellow FCF within the range of 0.02–21.83 ng/mL. nih.gov Another study validated an LC-MS/MS method for ten food colors, demonstrating its suitability for routine analysis. cabidigitallibrary.org

HPLC methods are extensively applied for the quantification of Sunset Yellow FCF in a wide array of products. Sample preparation is a critical step and often involves extraction to release the analyte from the matrix. ums.edu.my Common extraction procedures for beverages may involve simple dilution and filtration. ums.edu.my For more complex matrices like animal feed, a mixture of solvents such as ethanol, ammonia, and water might be used for extraction. nih.gov

Numerous studies have reported the successful use of HPLC for analyzing Sunset Yellow FCF in various food items, including soft drinks, candies, gelatin desserts, and chili powders. sigmaaldrich.cnscirp.orgthermofisher.com In the realm of animal nutrition, HPLC-MS/MS has been employed to determine the concentration of Sunset Yellow FCF in animal feed and chicken meat, with recovery rates between 71% and 97%. nih.gov

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) offers a simpler and more cost-effective alternative to HPLC for the separation and determination of dyes in food and beverage products. ums.edu.my This technique involves a stationary phase, typically a coating of silica (B1680970) gel on a glass plate, and a mobile phase, which is an organic solvent. ums.edu.my

Reversed-phase TLC on octadecyl-modified silica has been shown to be effective for separating various food dyes, including Sunset Yellow FCF. nih.gov The separation is often dependent on the pH of the solvent system, with good separation achieved between pH 6.0 and 7.0. nih.gov One study established a polyamide TLC method with a detection limit of 4.12 ng for Sunset Yellow. ums.edu.my Another developed a reversed-phase TLC method for ten artificial food dyes with detection limits ranging from 2-10 ng per band. researchgate.net

Spectrophotometric Methods

Spectrophotometric techniques are widely used for the identification and quantification of synthetic food dyes due to their simplicity and accessibility. ums.edu.my These methods are based on the principle that the dye absorbs light at a specific wavelength. ums.edu.myresearchgate.net UV-Vis spectrophotometry is a common approach where the sample is dissolved in a suitable solvent, and the absorbance is measured across a range of wavelengths to identify the maximum absorbance peak. ums.edu.my

Several spectrophotometric methods have been developed for the determination of Sunset Yellow FCF. One method involves the simultaneous determination of Sunset Yellow FCF and Sudan I by isolating them on different solid phases and measuring their absorbance at 487 nm. rsc.org This method reported a detection limit of 3.5 ng/mL for Sunset Yellow FCF. rsc.org Another study developed two methods based on the redox reaction of Sunset Yellow with copper (II) and its oxidation by alkaline KMnO4, with detection at 350 nm and 610 nm, respectively. researchgate.net Solid-phase spectrophotometry using partial least squares (PLS) multivariate calibration has also been employed for the simultaneous determination of Sunset Yellow FCF and Quinoline Yellow in soft drinks. psu.edu

Interactive Table: Spectrophotometric Methods for Sunset Yellow FCF

| Method Principle | Detection Wavelength (nm) | Concentration Range | Limit of Detection (LOD) | Reference |

| Solid-phase isolation | 487 | 15–500 ng/mL | 3.5 ng/mL | rsc.org |

| Redox reaction with Copper (II) | 350 | 9.05–67.87 µg/mL | Calculated | researchgate.net |

| Oxidation by alkaline KMnO4 | 610 | 13.57–72.38 µg/mL | Calculated | researchgate.net |

| Solid-phase spectrophotometry with PLS | 400-600 | 20.0–500.0 ng/mL | Not Specified | psu.edu |

Electrochemical Methods and Sensors

Electrochemical methods offer a powerful alternative for the determination of Sunset Yellow FCF, providing high sensitivity, selectivity, and rapid analysis. jcbms.org These techniques are based on the electrochemical oxidation or reduction of the azo group (–N=N–) or the hydroxyl group (–OH) present in the Sunset Yellow molecule. semanticscholar.org

Voltammetry is the most widely used electrochemical technique for the determination of Sunset Yellow. semanticscholar.org This method involves applying a varying potential to an electrode and measuring the resulting current. Various voltammetric techniques, such as cyclic voltammetry (CV), linear sweep voltammetry (LSV), and differential pulse voltammetry (DPV), have been employed. researchgate.net

The performance of voltammetric methods is highly dependent on the type of working electrode used. Numerous modified electrodes have been developed to enhance the sensitivity and selectivity of Sunset Yellow detection. These modifications often involve the use of nanomaterials, polymers, and other chemical entities that facilitate electron transfer and increase the electroactive surface area. mdpi.com

For example, a sensor based on a carbon paper electrode modified with graphite (B72142) powder demonstrated a linear dynamic range of 0.005–1.0 μM and a limit of detection of 0.78 nM for Sunset Yellow using DPV. mdpi.com Another sensor, utilizing a glassy carbon electrode modified with tin and cerium dioxide nanoparticles and hexadecylpyridinium bromide, showed a linear response from 0.010 to 1.0 μM and from 1.0 to 100 μM, with a detection limit of 8.0 nM. mdpi.com

The electrooxidation of Sunset Yellow FCF on these modified electrodes is typically an irreversible, diffusion-driven process involving proton transfer. mdpi.com

| Electrode Modification | Voltammetric Technique | Linear Range(s) | LOD | Reference |

| Graphite Powder/Carbon Paper | DPV | 0.005–1.0 μM | 0.78 nM | mdpi.com |

| SnO2–CeO2 NPs/HDPB/GCE | DPV | 0.010–1.0 μM & 1.0–100 μM | 8.0 nM | mdpi.com |

| β-Cyclodextrin/Carbon-Paste | Square-Wave Voltammetry | 71–565 µg/L | Not specified | nih.gov |

| Molecularly Imprinted Polypyrrole/GCE | Amperometry | 0.4–2 µM & 2–8 µM | Not specified | scirp.org |

Electrochemical Sensor Development

Electrochemical sensors have emerged as a promising tool for the rapid and sensitive detection of Sunset Yellow FCF. researchgate.net These sensors offer advantages such as high sensitivity, simplicity, and cost-effectiveness compared to traditional chromatographic methods. researchgate.net The development of these sensors often involves modifying electrode surfaces with various nanomaterials to enhance their electrocatalytic activity and, consequently, the sensor's performance.

A variety of materials have been employed to fabricate modified electrodes for Sunset Yellow FCF detection. These include:

Carbon-based materials: Carbon paper (CP) modified with graphite powder (GrP), and glassy carbon electrodes (GCE) modified with graphene oxide (GO) nanosheets have been developed. researchgate.netmdpi.com

Metal and metal oxide nanoparticles: Combinations of tin and cerium dioxide nanoparticles (SnO₂–CeO₂ NPs), as well as copper-copper(I) oxide nanoparticles on boron and nitrogen co-doped porous carbon (Cu@Cu₂O-BNPC), have shown significant electrocatalytic effects. researchgate.netnih.gov

Polymers: Molecularly imprinted polymers (MIPs), such as polypyrrole, have been used to create selective recognition sites for Sunset Yellow FCF on electrode surfaces. scirp.org

Enzyme-based sensors: Laccase immobilized in a poly(acrylamide-co-ethyl methacrylate) membrane on a GCE has been utilized for biosensing applications. mdpi.com

These modifications aim to increase the electroactive surface area and facilitate faster electron transfer, leading to improved detection limits and wider linear ranges. researchgate.net For instance, a sensor using a carbon paper electrode modified with graphite powder demonstrated a low detection limit of 0.78 nM for Sunset Yellow FCF. mdpi.com Another sensor, based on a glassy carbon electrode modified with a composite of tin and cerium dioxide nanoparticles, achieved a detection limit of 8.0 nM. researchgate.net

The performance of these electrochemical sensors is often evaluated using techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and linear sweep voltammetry (LSV). researchgate.netmdpi.com DPV, in particular, is frequently used for quantitative analysis due to its high sensitivity and ability to discriminate against background currents. mdpi.com

Table 1: Performance Characteristics of Various Electrochemical Sensors for Sunset Yellow FCF Detection

| Electrode Modifier | Electrode Type | Analytical Technique | Linear Range (µM) | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Graphite Powder (GrP) | Carbon Paper (CP) | DPV | 0.005–1.0 | 0.78 nM | mdpi.com |

| Molecularly Imprinted Polypyrrole | Glassy Carbon Electrode (GCE) | Amperometry | 0.4–2.0 and 2.0–8.0 | Not Specified | scirp.org |

| Tin and Cerium Dioxide Nanoparticles (SnO₂–CeO₂ NPs) | Glassy Carbon Electrode (GCE) | DPV | 0.010–1.0 and 1.0–100 | 8.0 nM | researchgate.net |

| Laccase/Poly(acrylamide-co-ethyl methacrylate) | Glassy Carbon Electrode (GCE) | CV | 0.08–10.00 | 0.02 µM | mdpi.com |

| Hierarchical Flower-like NiCo₂O₄ Nanoplates | Screen-Printed Gold Electrode (SPGE) | DPV | 0.02–145.0 | 0.008 µM | mdpi.com |

| Copper-Copper(I) Oxide Nanoparticles on Boron and Nitrogen Co-doped Porous Carbon (Cu@Cu₂O-BNPC) | Glassy Carbon Electrode (GCE) | CV | Not Specified | Not Specified | nih.gov |

| Vitamin B12-derived Cobalt Oxide coupled with g-C₃N₄ | Gold Electrode (Au) | DPV, LSV, CV | Not Specified | 1.39 nM (DPV) | researchgate.net |

Redox Mechanisms in Electrochemical Processes

The electrochemical detection of Sunset Yellow FCF is predicated on its redox activity. The electro-oxidation of Sunset Yellow FCF is generally an irreversible, diffusion-controlled process that involves the transfer of electrons and protons. researchgate.net

The core of the electrochemical reaction often centers on the azo group (-N=N-) and the hydroxyl (-OH) group within the Sunset Yellow FCF molecule. researchgate.netmdpi.com The proposed mechanism for its electrochemical oxidation involves an initial equilibrium step where a proton is displaced from the hydroxyl group, leading to the formation of a C=O bond. This is followed by the delocalization of an electron. researchgate.net The azo group can also be a site of electrochemical activity, participating in redox reactions. researchgate.net

The number of electrons and protons involved in the reaction can be inferred from electrochemical data. For instance, studies using a Cu@Cu₂O-BNPC modified electrode suggested a one-proton, one-electron transfer process. nih.gov In contrast, research with a sensor based on tin and cerium dioxide nanoparticles indicated a two-electron process. researchgate.net The pH of the supporting electrolyte plays a critical role, as it influences the protonation state of the molecule and can shift the oxidation peak potential. nih.govmdpi.com For example, on a NiCo₂O₄ modified electrode, the peak current for Sunset Yellow FCF oxidation was found to be maximal at a pH of 7.0. mdpi.com

The general scheme for the electrochemical oxidation of Sunset Yellow FCF can be summarized as the oxidation of the hydroxyl group, which facilitates the transfer of electrons. mdpi.com The specific pathway and the number of electrons and protons transferred can vary depending on the electrode material and the experimental conditions.

Sample Preparation and Extraction Techniques

Prior to the analysis of Sunset Yellow FCF, especially in complex food matrices, a sample preparation step is almost always necessary. ums.edu.my The primary goals of this pretreatment are to release the analyte from the food matrix and to remove interfering substances that could affect the accuracy of the quantification. ums.edu.my

Release of Analytes from Food Matrices

The release of Sunset Yellow FCF from food products is a critical first step. For solid samples, this often involves dissolving or homogenizing the sample in a suitable solvent. For instance, sweet samples can be prepared by mixing them with deionized water and shaking until a homogeneous mixture is achieved. researchgate.net In the case of high-protein foods like fish and meat, where the colorant can bind to proteins, a protein denaturing stage is often required to release the dye effectively. usda.gov This can involve both physical disruption and chemical modification of the protein matrix. usda.gov

Removal of Extraneous Matter

After the analyte is released, the next step is to remove other components of the food matrix that could interfere with the analysis. ums.edu.my Filtration is a common and straightforward method, particularly for liquid samples or sample extracts. ums.edu.my The choice of filter membrane type and pore size is important and depends on the analyte's properties and the requirements of the subsequent analytical instrument. ums.edu.my For beverage samples, a simple dilution followed by membrane filtration is often sufficient. ums.edu.my

Specific Extraction Methods (e.g., Sonication)

Various extraction techniques are employed to isolate and concentrate Sunset Yellow FCF from the sample matrix.

Sonication: This method uses ultrasonic waves to facilitate the dissolution and extraction of the analyte. For example, a sample can be sonicated with a mixture of solvents like methanol, aqueous bicarbonate solution, and acetonitrile (B52724) to extract Sunset Yellow FCF. europa.eu In another application, a deep eutectic solvent-based dispersive liquid-phase microextraction (UA-DLLME-DES) procedure utilizes ultrasonication to assist in the extraction process. hku.edu.tr

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases. Common solvents used for the extraction of food colorants include water, ethanol, methanol, and ethyl acetate. mdpi.com

Solid-Phase Extraction (SPE): SPE is a widely used technique due to its simplicity and efficiency. It involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte. The analyte is then eluted with a small volume of a different solvent. SPE can handle large sample volumes and often results in high recovery values with minimal contamination. ums.edu.my

Adsorption-based Separation

Adsorption is a key principle in many separation and extraction techniques. It involves the adhesion of the analyte to the surface of a solid material (adsorbent).

Solid-Phase Extraction (SPE): As mentioned above, SPE relies on the adsorption of the analyte onto a solid phase. Different adsorbents can be used, such as Diaion HP 2MG resin, which has been shown to effectively adsorb Sunset Yellow FCF from aqueous solutions. oup.com

Magnetic Solid-Phase Extraction (MSPE): This is a variation of SPE that uses magnetic nanoparticles as the adsorbent. This allows for easy separation of the adsorbent from the sample solution using an external magnet. Magnetic nanoparticles coated with materials like Elaeagnus angustifolia have been developed for the extraction of Sunset Yellow FCF. scielo.br

Other Adsorbents: Various other materials have been investigated for their ability to adsorb Sunset Yellow FCF. These include silica adsorbents modified with alkyl groups, γ-Al₂O₃, chitosan-modified diatomite, and imidazole (B134444) ionic liquid-based magnetic polymers. researchgate.netiwaponline.commdpi.com The adsorption capacity of these materials is often dependent on factors like pH, contact time, and temperature. mdpi.com For example, the adsorption of Sunset Yellow FCF on γ-Al₂O₃ was found to be most effective in the pH range of 1-5.6. researchgate.net

Table 2: Adsorption-Based Separation Methods for Sunset Yellow FCF

| Adsorbent | Method | Key Findings | Reference |

|---|---|---|---|

| Silica adsorbents modified with alkyl groups (Diasorb-130-C16) and γ-Al₂O₃ | Adsorption | Maximum adsorption on Diasorb-130-C16 at 1 M HCl-pH 1 (79-87%); on γ-Al₂O₃ at pH 1-5.6 (72-87%). | researchgate.net |

| Fe₃O₄ nanoparticles modified with Elaeagnus angustifolia (Fe₃O₄-EA) | Magnetic Solid-Phase Extraction (MSPE) | Adsorption data fitted the Langmuir model with a maximum adsorption capacity (qₘₐₓ) of 45.0 mg/g. | scielo.br |

| Chitosan-modified diatomite (DE@C) | Batch Adsorption | The adsorbent had a surface area of 69.68 m²/g. | iwaponline.com |

| Imidazole ionic liquid-based magnetic polymer (γ-Fe₂O₃@GMA@IM) | Adsorption | Maximum adsorption capacity of 445 mg/g over a wide pH range (2-10). | mdpi.com |

Method Validation and Performance Characteristics

The validation of analytical methods is crucial to ensure their reliability, accuracy, and fitness for the intended purpose of quantifying Sunset Yellow FCF in various matrices. This process involves evaluating several key performance characteristics.

Sensitivity and Detection Limits

The sensitivity of an analytical method refers to its ability to discriminate between small differences in analyte concentration. It is often characterized by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

A variety of analytical techniques have been developed for the determination of Sunset Yellow FCF, each with distinct detection capabilities. High-performance liquid chromatography (HPLC), often coupled with UV-Vis or diode-array detectors (DAD), is a commonly employed method. For instance, an HPLC-UV Vis method for analyzing soft drinks demonstrated a detection limit of 0.03 µg/mL and a quantification limit of 0.1 µg/mL. scirp.org Another HPLC method using a monolithic C18 column reported an LOD of 3.38 µg/L for Sunset Yellow FCF. jfda-online.com In the analysis of feedingstuffs using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a limit of quantification of 1 mg/kg was achieved. europa.eu

Electrochemical sensors have emerged as a highly sensitive alternative. One study utilizing a modified gold electrode reported a linear response range from 0.9 to 10 ppm and a detection limit of 0.8 ppm. researchgate.net Another electrochemical sensor based on a modified carbon paste electrode demonstrated a linear range from 0.5 to 150 μM with a detection limit of 0.15 μM. researchgate.net Spectrophotometric methods, particularly after a pre-concentration step like cloud point extraction, have also shown excellent sensitivity, with one study reporting an LOD of 0.0078 µg/mL and an LOQ of 0.0261 µg/mL. dergipark.org.tr

| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| HPLC-UV Vis | Soft Drinks | 0.03 µg/mL | 0.1 µg/mL | scirp.org |

| HPLC-DAD | Foodstuffs & Soft Drinks | 3.38 µg/L | Not Reported | jfda-online.com |

| LC-MS/MS | Feedingstuffs | Not Reported | 1 mg/kg | europa.eu |

| Electrochemical Sensor | Food Products | 0.8 ppm | Not Reported | researchgate.net |

| Electrochemical Sensor | Plasma Samples | 0.15 µM | Not Reported | researchgate.net |

| HPLC-DAD | Soft Drinks | 0.1 mg/L | Not Reported | iosrjournals.org |

| Spectrophotometry (CPE) | Powdered Beverages | 0.0078 µg/mL | 0.0261 µg/mL | dergipark.org.tr |

| HPLC-DAD | Environmental Water | Not Reported | 5.5 µg/L | revistadechimie.ro |

Specificity

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of Sunset Yellow FCF, this means the method must be able to distinguish it from other colorants, isomers, or food matrix constituents.

High-performance liquid chromatography offers high specificity due to its separation capabilities. The choice of stationary phase, mobile phase composition, and detector wavelength are optimized to achieve baseline separation of Sunset Yellow FCF from other compounds. For example, in a method for analyzing soft drinks, the retention time for Sunset Yellow FCF was 5.67 minutes, which was distinct from that of Tartrazine at 2.86 minutes, demonstrating the method's specificity. scirp.org An ultra-high-performance liquid chromatography (UHPLC) method was developed to improve upon a previous HPLC method, providing better separation and more accurate results for two analytes that would otherwise co-elute. oup.com The specificity of HPLC methods is further enhanced by using detectors like diode-array detectors (DAD) or mass spectrometers (MS), which provide spectral information that can confirm the identity of the analyte peak. ums.edu.my

Electrochemical methods also demonstrate high selectivity. The oxidation or reduction potential of Sunset Yellow FCF is a specific characteristic that can be used for its detection. One study noted that a developed sensor was highly selective for Sunset Yellow in the presence of potential interferents like sodium chloride, glucose, benzoic acid, lemon yellow, and tartrazine, even when these interferents were present at a 200-fold higher concentration. researchgate.net

Linearity and Analytical Range

Linearity refers to the ability of a method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The analytical range is the interval between the upper and lower concentration of an analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Analytical methods for Sunset Yellow FCF typically exhibit excellent linearity over a defined concentration range, which is essential for accurate quantification. This is usually demonstrated by a high correlation coefficient (R²), which should ideally be close to 1. An HPLC-UV Vis method was shown to be linear in the range of 1 µg/mL to 100 µg/mL with a correlation coefficient (R²) greater than 0.998. scirp.org Similarly, an HPLC method for soft drinks showed good linearity between 0.25 and 50 mg/L with an R² value greater than 0.99. iosrjournals.org Electrochemical methods also provide wide linear ranges; for instance, a sensor for food products was linear from 0.9 to 10 ppm with an r-value of 0.9931. researchgate.net Another electrochemical approach showed a linear range from 0.5 to 150 μM. researchgate.net

| Analytical Technique | Matrix | Linearity Range | Correlation Coefficient (R²) | Reference |

| HPLC-UV Vis | Soft Drinks | 1 - 100 µg/mL | > 0.998 | scirp.org |

| Electrochemical Sensor | Food Products | 0.9 - 10 ppm | 0.9931 | researchgate.net |

| Electrochemical Sensor | Plasma Samples | 0.5 - 150 µM | Not Reported | researchgate.net |

| HPLC-DAD | Soft Drinks | 0.25 - 50 mg/L | > 0.99 | iosrjournals.org |

| Spectrophotometry (CPE) | Powdered Beverages | 0.01 - 4.00 µg/mL | 0.9995 | dergipark.org.tr |

| Adsorption-Spectroscopic | Soft Beverages & Jelly | 0.02 - 10.0 mg/L | Not Reported | researchgate.net |

Repeatability and Precision